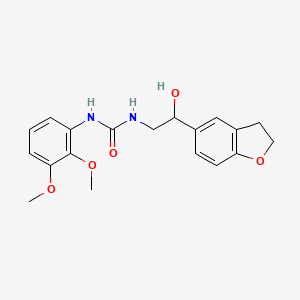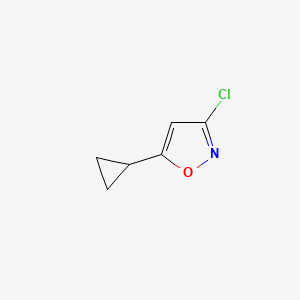![molecular formula C16H14N4O3S B2627286 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034366-45-3](/img/structure/B2627286.png)
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a thiophene ring, a 1,2,3-triazole ring, and a 2,3-dihydrobenzo[b][1,4]dioxine ring . The compound is part of a class of molecules that have shown interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide moiety could be synthesized from a lead compound through chemical modifications involving analogue synthesis and scaffold hopping . The thiophene and 1,2,3-triazole rings could be introduced through other synthetic routes .Molecular Structure Analysis
The molecular structure of this compound is characterized by its heterocyclic rings and functional groups. The thiophene ring, a five-membered ring with a sulfur atom, is a common structural motif in many biologically active compounds . The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which can participate in hydrogen bonding and other interactions. The 2,3-dihydrobenzo[b][1,4]dioxine ring is a seven-membered ring with two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups and heterocyclic rings in the molecule provides numerous sites for chemical reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings and functional groups could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
Research has led to the synthesis of compounds with a structure similar to the specified chemical, exploring their potential applications through chemical modification and analysis. For instance, a study involved the synthesis and characterization of derivatives with potential antimicrobial properties, demonstrating the versatility of thiophene and triazole compounds in drug development (Talupur, Satheesh, & Chandrasekhar, 2021). Another study focused on the synthesis of 1,2,3-triazoles and their evaluation as caspase-3 inhibitors, showcasing the therapeutic potential of these compounds (Jiang & Hansen, 2011).
Biological Activities
A wide range of biological activities has been explored, including antimicrobial, anti-inflammatory, and potential anticancer properties. For example, compounds containing thiophene and triazole moieties have been synthesized and evaluated for antimicrobial activity, highlighting their potential as therapeutic agents against various bacterial and fungal strains (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018). Another study demonstrated the synthesis of novel compounds with potential for overcoming cancer chemoresistance through dual inhibition of angiogenesis and P-glycoprotein efflux pump activity (Mudududdla, Guru, Wani, Sharma, Joshi, Vishwakarma, Kumar, Bhushan, & Bharate, 2015).
Mécanisme D'action
Target of action
The compound contains a thiophene and a triazole ring. Compounds containing these structures have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of biological activities for this compound.
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Given the wide range of activities reported for similar compounds, it’s likely that multiple pathways could be involved .
Pharmacokinetics
Many heterocyclic compounds are extensively distributed in nature and have versatile synthetic applicability and biological activity .
Result of action
Based on the activities reported for similar compounds, it could potentially have a wide range of effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-16(13-2-1-3-14-15(13)23-6-5-22-14)17-8-11-9-20(19-18-11)12-4-7-24-10-12/h1-4,7,9-10H,5-6,8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFMSHZFUDSHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2627204.png)
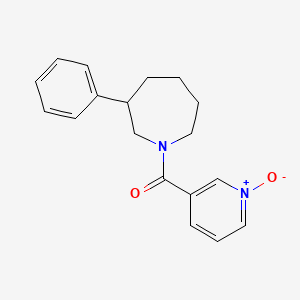
![1-(3-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2627207.png)

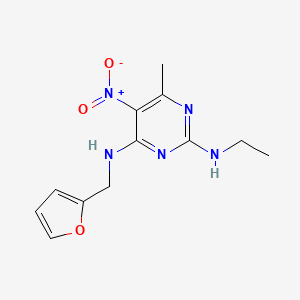

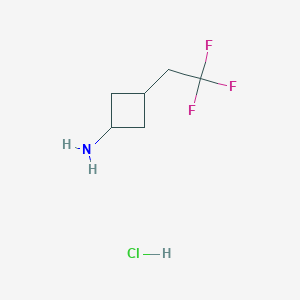
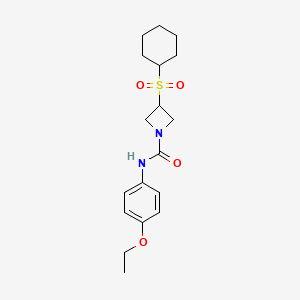
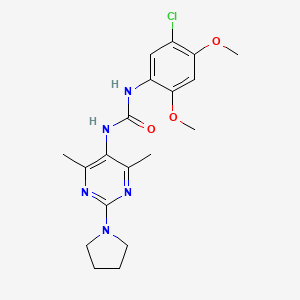

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2627220.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2627222.png)
